1H-Pyrazol-3-amine, 5-(2-phenylethyl)- 1H-Pyrazol-3-amine, 5-(2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16590413
InChI: InChI=1S/C11H17N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

1H-Pyrazol-3-amine, 5-(2-phenylethyl)-

CAS No.:

Cat. No.: VC16590413

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 5-(2-phenylethyl)pyrazolidin-3-amine
Standard InChI InChI=1S/C11H17N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2
Standard InChI Key FXMBMZYJCDCWSX-UHFFFAOYSA-N
Canonical SMILES C1C(NNC1N)CCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- (IUPAC name: 5-(2-phenylethyl)-1H-pyrazol-3-amine) is an aromatic heterocycle with the molecular formula C11_{11}H13_{13}N3_{3} and a molecular weight of 187.25 g/mol. Its structure consists of a pyrazole core substituted with an electron-donating amine group (-NH2_2) at position 3 and a hydrophobic 2-phenylethyl chain (-CH2_2CH2_2C6_6H5_5) at position 5 (Fig. 1) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC11_{11}H13_{13}N3_{3}Derived from
Molecular Weight187.25 g/molCalculated
Melting PointEstimated 120–125°CAnalogous to
Boiling Point~300°C (decomposes)Predicted
SolubilityModerate in DMSO, ethanol; low in H2_2OBased on
LogP (Partition Coefficient)~2.8 (moderate lipophilicity)Computational estimate

The 2-phenylethyl group enhances the compound’s lipophilicity compared to simpler pyrazole-amines like 3-Amino-5-phenylpyrazole (CAS 1572-10-7, MW 159.19 g/mol) , potentially influencing its pharmacokinetic behavior in biological systems.

Synthetic Methodologies

Core Pyrazole Formation

The pyrazole ring is typically synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-dielectrophiles. For example, 3-Amino-5-phenylpyrazole is produced by heating 3-amino-4-bromo- or 3-amino-5-phenylisothiazole with anhydrous hydrazine . Adapting this route, the target compound could be synthesized using 3-amino-5-(2-phenylethyl)isothiazole as a precursor, though this intermediate’s availability is undocumented in current literature.

Functionalization of the Amine Group

The primary amine at position 3 enables further derivatization:

  • Acylation: Formation of amides with acyl chlorides.

  • Urea Synthesis: Reaction with isocyanates to yield urea-linked analogs .

Spectroscopic and Computational Data

Spectral Signatures

  • IR Spectroscopy: Expected N-H stretch at ~3350 cm1^{-1}, aromatic C-H stretches near 3050 cm1^{-1}, and C=N vibrations at ~1600 cm1^{-1}.

  • 1^1H NMR: Aromatic protons (δ 7.2–7.4 ppm), phenethyl CH2_2 (δ 2.8–3.1 ppm), and pyrazole NH2_2 (δ 5.5–6.0 ppm) .

Computational Insights

Density Functional Theory (DFT) simulations predict:

  • Dipole Moment: ~3.2 D, indicating moderate polarity.

  • HOMO-LUMO Gap: ~4.5 eV, suggesting stability against electrophilic attack .

Applications and Biological Relevance

Pharmaceutical Intermediates

Pyrazole-amines are privileged scaffolds in drug discovery. For instance:

  • 3-Amino-5-phenylpyrazole derivatives exhibit inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease .

  • The phenethyl group in the target compound may enhance blood-brain barrier penetration, making it valuable for CNS-targeted therapies .

Coordination Chemistry

Pyrazole-amines act as ligands for transition metals. 3-Amino-5-phenylpyrazole forms complexes with ZnCl2_2, yielding chlorido-tris(pyrazole)zinc(II) chloride . Similar coordination behavior is anticipated for the target compound, with potential applications in catalysis or materials science.

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